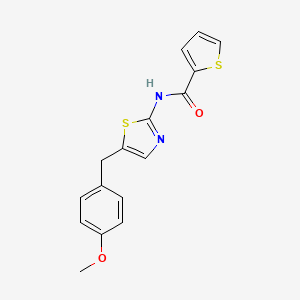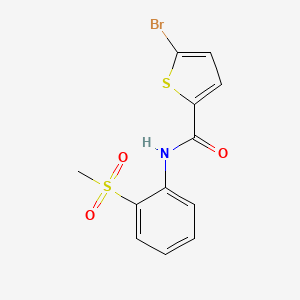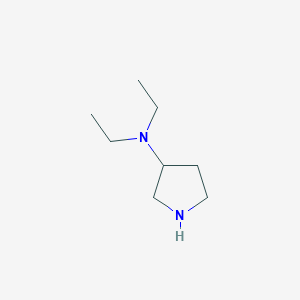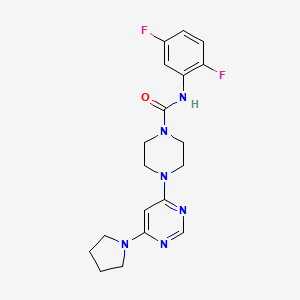
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Protein Arginine Methyltransferases
The compound has been studied for its potential as an inhibitor of Protein Arginine Methyltransferases (PRMTs), which play a significant role in various biological processes. Dysregulation of PRMTs is associated with several human diseases, including cancer. Studies have identified potent inhibitors of type I PRMTs, demonstrating effectiveness in inhibiting cell proliferation in leukemia cell lines and reducing cellular asymmetric arginine dimethylation levels. These inhibitors, such as N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine, are valuable for exploring the role of type I PRMTs in cancer and other diseases (Wang et al., 2017).
Structural and Catalytic Studies
The structural and catalytic properties of related compounds have been extensively studied. For example, Schiff base ligands derived from diamines, including compounds structurally similar to 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine, have been synthesized and characterized. These compounds show significant catalytic activities, like peroxidase mimics in certain reactions (Bermejo et al., 2017).
Hydrogen-bonded Frameworks
The chemical framework of related diamines has been observed to form complex hydrogen-bonded structures, such as helical chains and three-dimensional frameworks. These structures are formed through various interactions like N-H...O and Cl...Cl hydrogen bonds, offering insights into the structural diversity and stability of these compounds (Zhang et al., 2007).
Catalytic Activity in Multicomponent Reactions
Studies have demonstrated the catalytic utility of compounds like N1,N1,N2,N2-tetramethylethane-1,2-diamine in promoting multicomponent reactions. These reactions are pivotal in synthesizing complex organic compounds, showcasing the potential of diamine derivatives in facilitating chemical transformations (Zare et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to act as inhibitors ofsuccinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its target enzyme, possibly by binding to the active site and inhibiting the enzyme’s function .
Biochemical Pathways
The compound’s potential inhibition of succinate dehydrogenase would affect the citric acid cycle, a crucial biochemical pathway for energy production in cells . This could lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of succinate dehydrogenase, it could potentially disrupt energy production within cells, leading to various downstream effects .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-15(7-8-16-2)12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,7-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQBDDWCPGCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
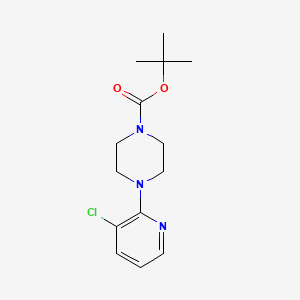
![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
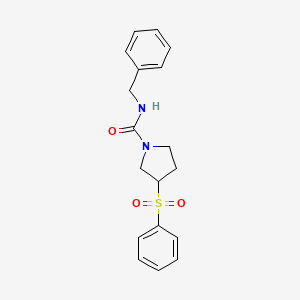
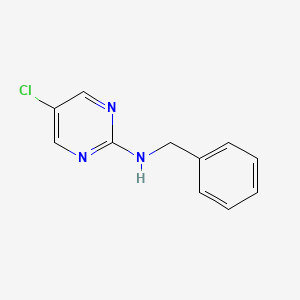


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
